molecular formula C19H17BrN2O2S B2896201 4-(4-bromophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 899917-48-7

4-(4-bromophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2896201
CAS No.: 899917-48-7
M. Wt: 417.32
InChI Key: HRBQUCUAZLGABB-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with 2,2-dimethyl-1,3-propanedithiol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-bromophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Investigated for its properties in the development of new materials.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-methoxybenzyl)benzamide
  • Diazene, (4-bromophenyl)(4-methoxybenzoyl)-

Uniqueness

4-(4-bromophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

[4-(4-bromophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-19(2)21-16(12-4-8-14(20)9-5-12)18(25)22(19)17(23)13-6-10-15(24-3)11-7-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBQUCUAZLGABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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